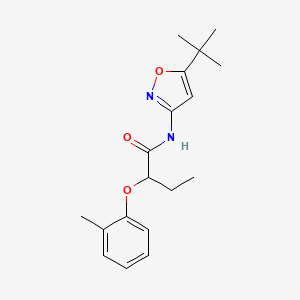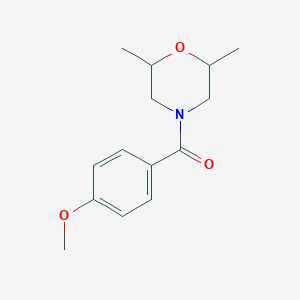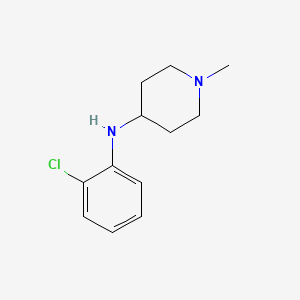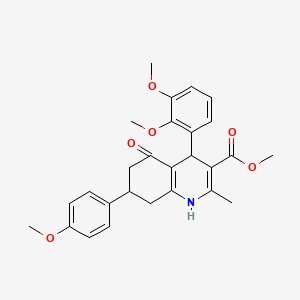
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels that are expressed in various tissues and cells, including immune cells, neurons, and glial cells. P2X7 receptors play important roles in inflammation, pain, and neurodegeneration. A-438079 has been used as a tool compound to study the functions of P2X7 receptors in various biological processes.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is a selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels that are permeable to cations such as calcium and sodium. Activation of P2X7 receptors by ATP leads to the opening of the channel and influx of cations, which can trigger various downstream signaling pathways. N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide blocks the activation of P2X7 receptors by binding to a specific site on the receptor, thereby preventing the influx of cations and downstream signaling.
Biochemical and physiological effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α from immune cells (Honore et al., 2006). N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has also been shown to reduce neuropathic pain in animal models (Honore et al., 2006). In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease (Sanz et al., 2009).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target P2X7 receptors without affecting other ATP-gated ion channels. Another advantage is its potency, which allows for effective inhibition of P2X7 receptors at relatively low concentrations. One limitation of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide and P2X7 receptors. One direction is to investigate the role of P2X7 receptors in other biological processes, such as metabolism and cardiovascular function. Another direction is to develop more potent and selective antagonists of P2X7 receptors for use in clinical settings. Finally, there is a need for more studies on the safety and toxicity of P2X7 receptor antagonists, including N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide, to ensure their suitability for therapeutic use.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been described in the literature (Jiang et al., 2005). The key step involves the condensation of 5-tert-butyl-3-isoxazolylamine with 2-(2-methylphenoxy)butanoyl chloride in the presence of triethylamine and dichloromethane. The crude product is then purified by column chromatography to obtain N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been widely used in scientific research to investigate the functions of P2X7 receptors. For example, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has been used to study the role of P2X7 receptors in inflammation and pain (Honore et al., 2006), neurodegeneration (Sanz et al., 2009), and cancer (Jelassi et al., 2011). N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide has also been used to test the efficacy of other compounds that target P2X7 receptors (Bartlett et al., 2014).
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-6-13(22-14-10-8-7-9-12(14)2)17(21)19-16-11-15(23-20-16)18(3,4)5/h7-11,13H,6H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDLUEWYXBQHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)



![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5143473.png)

![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)
![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)